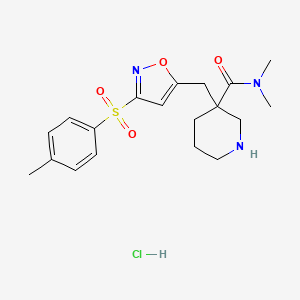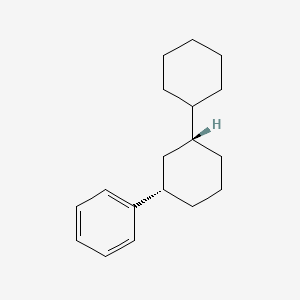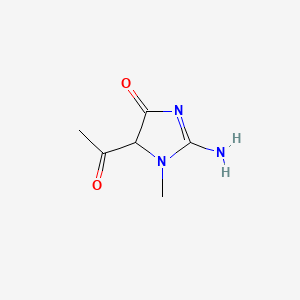
4-acetyl-2-amino-3-methyl-4H-imidazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-2-amino-3-methyl-4H-imidazol-5-one is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two non-adjacent nitrogen atoms and a carbonyl group. This compound is significant due to its diverse applications in medicinal chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-2-amino-3-methyl-4H-imidazol-5-one typically involves the condensation of ketones and amidines. One common method is the one-pot oxidative condensation of ketones with amidines, where molecular oxygen is used to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce the desired imidazol-4-one .
Industrial Production Methods
Industrial production methods for imidazol-4-ones, including this compound, often involve large-scale oxidative condensation reactions. These methods are optimized for high yield and purity, utilizing controlled reaction conditions and efficient purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
4-acetyl-2-amino-3-methyl-4H-imidazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include diketones from oxidation, alcohols from reduction, and various substituted imidazoles from nucleophilic substitution .
Aplicaciones Científicas De Investigación
4-acetyl-2-amino-3-methyl-4H-imidazol-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its role in biological processes and as a potential biomarker.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of agrochemicals and fluorescent protein chromophores.
Mecanismo De Acción
The mechanism of action of 4-acetyl-2-amino-3-methyl-4H-imidazol-5-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, interact with nucleic acids, and participate in signaling pathways. These interactions are crucial for its biological and therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other imidazol-4-ones and imidazol-2-ones, which share the imidazole ring structure but differ in the position of the carbonyl group and substituents .
Uniqueness
4-acetyl-2-amino-3-methyl-4H-imidazol-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C6H9N3O2 |
|---|---|
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
4-acetyl-2-amino-3-methyl-4H-imidazol-5-one |
InChI |
InChI=1S/C6H9N3O2/c1-3(10)4-5(11)8-6(7)9(4)2/h4H,1-2H3,(H2,7,8,11) |
Clave InChI |
HNQGPOSVJRUACP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1C(=O)N=C(N1C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


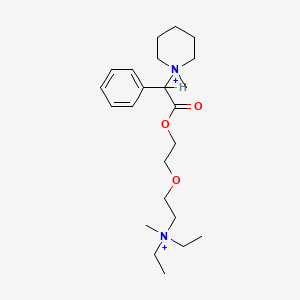
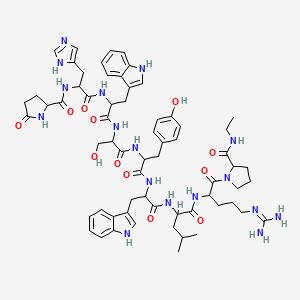
![5-Methoxy-2-azaspiro[3.3]heptane](/img/structure/B12819049.png)
![1-[2-(1,1-Dioxothietan-3-yl)ethyl]guanidine](/img/structure/B12819055.png)
![[3-Ethoxy-4-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B12819056.png)
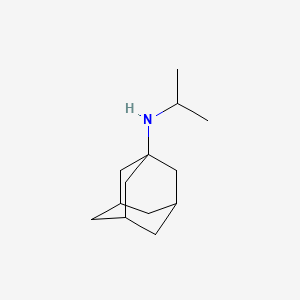
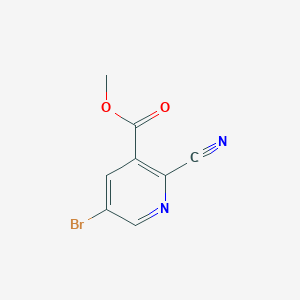

![4-Hydroxy-1,2-dimethyl-1H-benzo[d]imidazol-7(7aH)-one](/img/structure/B12819076.png)
![5-Hydroxy-2,3-dimethoxy-7h-benzo[c]fluoren-7-one](/img/structure/B12819086.png)
![5-Amino-1H-benzo[d]imidazol-4-ol](/img/structure/B12819094.png)
